Coproporphyrin III tetramethyl ester

Vue d'ensemble

Description

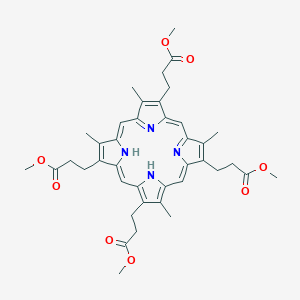

Coproporphyrin III tetramethyl ester is a synthetic organic compound with the empirical formula C40H46N4O8 and a molecular weight of 710.82 g/mol . It is one of the main tetrapyrrole compounds secreted by Rhodobacter sphaeroides in culture . This compound is characterized by the methylation of the carboxyl groups at the propionic acid side chains in coproporphyrin III, resulting in esterified forms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Coproporphyrin III tetramethyl ester can be synthesized from protoporphyrin IX dimethyl ester by manipulating the vinyl side-chains . The overall yield of this synthesis is approximately 37% . The reaction involves the use of specific reagents and conditions to achieve the desired esterification and methylation.

Industrial Production Methods: The industrial production of this compound typically involves enzymatic preparation . This method ensures a high level of purity and consistency in the final product. The compound is usually stored at -20°C to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: Coproporphyrin III tetramethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the tetrapyrrole structure, which is highly reactive.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include mercury(II) acetate for mercuration reactions . The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, mercuration reactions yield mercurated derivatives , while oxidation reactions can produce various oxidized forms of the compound.

Applications De Recherche Scientifique

Enzymatic Activity Modulation

Coproporphyrin III tetramethyl ester has been studied for its ability to influence enzymatic reactions, particularly enhancing catalase activity. Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, playing a critical role in cellular oxidative stress management. Research indicates that CIII-TE can enhance catalase's efficiency under various conditions, suggesting its potential use in therapeutic strategies aimed at oxidative stress-related diseases.

Biomedical Research

CIII-TE serves as an important intermediate in heme biosynthesis. Heme is crucial for oxygen transport and various cellular processes, including electron transfer and enzymatic reactions. The study of CIII-TE's role in heme metabolism can provide insights into disorders related to hemoglobin synthesis and function.

Spectroscopic Studies

The compound is frequently used in spectroscopic studies to analyze interactions with biological molecules. Techniques such as UV-Vis spectroscopy and nuclear magnetic resonance (NMR) spectroscopy help elucidate binding affinities and conformational changes when CIII-TE interacts with proteins or other biomolecules.

Oxidative Stress Research

Given its role in modulating catalase activity, CIII-TE is being investigated for applications in managing oxidative stress conditions, which are implicated in various diseases including neurodegenerative disorders and cancer .

Case Studies

Several case studies have documented the effects and applications of this compound:

-

Case Study 1: Catalase Activity Enhancement

A study demonstrated that CIII-TE significantly increased the activity of catalase in vitro under oxidative stress conditions, suggesting its potential use as a therapeutic agent for oxidative damage mitigation. -

Case Study 2: Interaction with Proteins

Spectroscopic analysis revealed that CIII-TE binds effectively with various proteins, altering their conformation and potentially enhancing their functional properties in biochemical pathways.

Mécanisme D'action

The mechanism of action of coproporphyrin III tetramethyl ester involves its ability to induce mammalian phase 2 cytoprotective genes . This induction is facilitated by the compound’s ability to react with thiol groups, which are integral to the phase 2 response . The molecular targets and pathways involved include the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to coproporphyrin III tetramethyl ester include protoporphyrin IX dimethyl ester, chlorophyllin, and tetrabenzoporphine . These compounds share structural similarities with this compound, particularly in their tetrapyrrole frameworks.

Uniqueness: What sets this compound apart from these similar compounds is its specific esterification and methylation pattern, which enhances its lipophilicity and facilitates its incorporation into various experimental systems . This unique modification makes it particularly useful in studies involving lipid membranes and other hydrophobic environments.

Activité Biologique

Coproporphyrin III tetramethyl ester (CPTME) is a porphyrin derivative that has garnered attention for its biological activities, particularly in microbial growth stimulation and potential roles in metal ion acquisition. This article reviews the biological activity of CPTME, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

CPTME is characterized by its tetramethyl ester groups attached to the coproporphyrin III backbone. This structural modification enhances its solubility and biological activity compared to its parent compound. The molecular formula for CPTME is .

1. Growth Stimulation of Microorganisms

Research indicates that CPTME acts as a growth factor for certain bacterial strains. A study identified coproporphyrins, including CPTME, as significant growth factors for the previously uncultured bacterial strain ASN212. The Minimum Effective Concentration (MEC) for CPTME was found to be 1.5 nM, indicating its potency in stimulating bacterial growth compared to other porphyrins .

| Compound | MEC (nM) |

|---|---|

| Zincphyrin | 14 |

| Coproporphyrin III | 1.5 |

| Zincmethylphyrin III | 343 |

The study demonstrated that CPTME induced flocculation in microbial cells, which was a notable indicator of its growth-stimulating properties .

2. Role in Copper Acquisition

CPTME has been studied for its role in copper acquisition in bacteria such as Paracoccus denitrificans. It was suggested that coproporphyrin III functions as a copper-acquisition compound, crucial for denitrification processes and cellular respiration . This highlights a potential ecological role of CPTME in nutrient cycling.

3. Photosensitivity in Mycobacterium tuberculosis

A unique aspect of CPTME is its involvement in photosensitivity mechanisms in Mycobacterium tuberculosis (Mtb). Research found that Zn-coproporphyrin tetramethyl ester is present in dormant Mtb cells, suggesting it may play a role in the bacterium's survival under stress conditions . This finding opens avenues for exploring CPTME as a target for therapeutic interventions against tuberculosis.

Case Study 1: Growth Factor Identification

In a controlled laboratory setting, researchers isolated various growth factors from bacterial cultures, identifying this compound among them. The study utilized High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the identity and quantify the biological activity of these compounds .

Case Study 2: Copper Acquisition Mechanism

Another significant study investigated the copper acquisition mechanism facilitated by coproporphyrin III in Paracoccus denitrificans. The research provided insights into how this compound aids in metal ion transport across cell membranes, enhancing our understanding of microbial metal homeostasis .

Propriétés

IUPAC Name |

methyl 3-[8,13,18-tris(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-31-23(3)26(10-14-38(46)50-6)34(43-31)19-32-24(4)28(12-16-40(48)52-8)36(44-32)20-35-27(11-15-39(47)51-7)22(2)30(42-35)17-29(21)41-33/h17-20,42,44H,9-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHPHWXMJJZYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)C)CCC(=O)OC)C)CCC(=O)OC)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063943 | |

| Record name | Coproporphyrin III tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red to purple crystals; [Strem Chemicals MSDS] | |

| Record name | Coproporphyrin III tetramethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13286 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5522-63-4 | |

| Record name | Coproporphyrin III tetramethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005522634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, 2,7,12,18-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coproporphyrin III tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl 3,8,13,17-tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.